molecular formula C21H20FN7O2S B11240395 3-benzyl-7-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

3-benzyl-7-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B11240395
M. Wt: 453.5 g/mol
InChI Key: OGYDMNCQVOHEEU-UHFFFAOYSA-N
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Description

1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-fluorobenzenesulfonyl)piperazine is a complex heterocyclic compound It features a triazolopyrimidine core, which is known for its significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-fluorobenzenesulfonyl)piperazine typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, hydrazonoyl halides can be used as reagents for the synthesis of heterocyclic compounds through condensation reactions . The reaction conditions often involve the use of bases like triethylamine and solvents such as DMF or acetic acid .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions. The scalability of the process would be a key consideration, ensuring that the compound can be produced in sufficient quantities for commercial use.

Chemical Reactions Analysis

Types of Reactions

1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-fluorobenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule

Mechanism of Action

The mechanism of action of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-fluorobenzenesulfonyl)piperazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-fluorobenzenesulfonyl)piperazine apart is its unique combination of functional groups. The presence of the benzyl, triazolopyrimidine, and fluorobenzenesulfonyl groups gives it distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H20FN7O2S

Molecular Weight

453.5 g/mol

IUPAC Name

3-benzyl-7-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine

InChI

InChI=1S/C21H20FN7O2S/c22-17-8-4-5-9-18(17)32(30,31)28-12-10-27(11-13-28)20-19-21(24-15-23-20)29(26-25-19)14-16-6-2-1-3-7-16/h1-9,15H,10-14H2

InChI Key

OGYDMNCQVOHEEU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5F

Origin of Product

United States

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